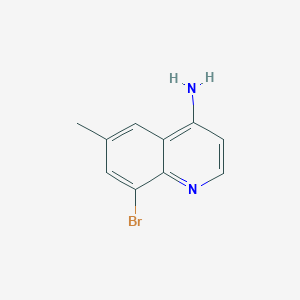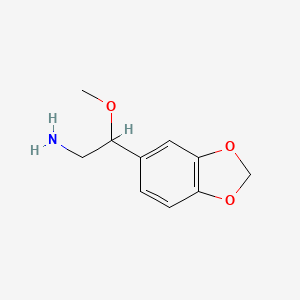
(3,4-Diethoxyphenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Diethoxyphenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine is a complex organic compound that features a combination of phenyl, fluorophenyl, and triazolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Diethoxyphenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves multi-step organic reactions. One common method is the one-pot three-component reaction, which involves the condensation of substituted acetophenones and benzaldehydes followed by cyclization with hydrazine or its derivatives . The reaction conditions often include the use of a sealed-vessel reactor, such as the Monowave 50, to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-Diethoxyphenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and triazolyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(3,4-Diethoxyphenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor for various enzymes and receptors, which could lead to the development of new therapeutic agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (3,4-Diethoxyphenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved can include inhibition of signal transduction or metabolic pathways, depending on the target enzyme or receptor.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,4-Dimethoxyphenyl)(5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole): This compound shares a similar structural framework but differs in the presence of a pyrazole ring instead of a triazole ring.
(3,4-Diethoxyphenyl)(2-fluorophenyl)methanamine: This compound lacks the triazole ring, making it structurally simpler.
Uniqueness
The uniqueness of (3,4-Diethoxyphenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both phenyl and triazolyl groups allows for diverse chemical modifications and potential interactions with biological targets.
Propriétés
Formule moléculaire |
C19H21FN4O2 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
(3,4-diethoxyphenyl)-[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C19H21FN4O2/c1-3-25-15-10-9-12(11-16(15)26-4-2)17(21)19-22-18(23-24-19)13-7-5-6-8-14(13)20/h5-11,17H,3-4,21H2,1-2H3,(H,22,23,24) |
Clé InChI |
LHVJHYMUAHICIY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(C2=NC(=NN2)C3=CC=CC=C3F)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzoic acid, 2-[[2-(2,5-dichlorophenoxy)ethyl]amino]-3-methyl-, methyl ester](/img/structure/B12111994.png)

![Methyl imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B12112004.png)


![2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12112034.png)


![2-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12112064.png)
